

An In-depth Technical Guide to 1-Piperidinoacetone

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Compound of Interest

Compound Name: **1-Piperidinoacetone**

Cat. No.: **B1360080**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinoacetone, a derivative of piperidine, represents a core structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and characterization. Detailed hypothetical experimental protocols for its synthesis and analytical characterization are presented to facilitate further research and development. Furthermore, a putative biological signaling pathway is proposed based on the known activities of structurally related compounds, offering a starting point for pharmacological investigation.

Chemical Identity and Synonyms

1-Piperidinoacetone is a ketone derivative of piperidine. It is also recognized by a variety of synonyms and chemical identifiers across different databases and suppliers.^[1] A comprehensive list of these is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for **1-Piperidinoacetone**

Identifier Type	Identifier
IUPAC Name	1-(piperidin-1-yl)propan-2-one
CAS Number	6784-61-8
PubChem CID	81243
Common Synonyms	1-Piperidinoacetone, Piperidylacetone, N-(2-oxopropyl)piperidine, 1-piperidin-1-ylacetone, 1-(1-piperidinyl)acetone, 1-piperidylacetone, piperidino-acetone
Other Identifiers	NSC 28767, NSC-28767, EINECS 229-847-6, UNII-L55ZAE7VCW

Physicochemical Properties

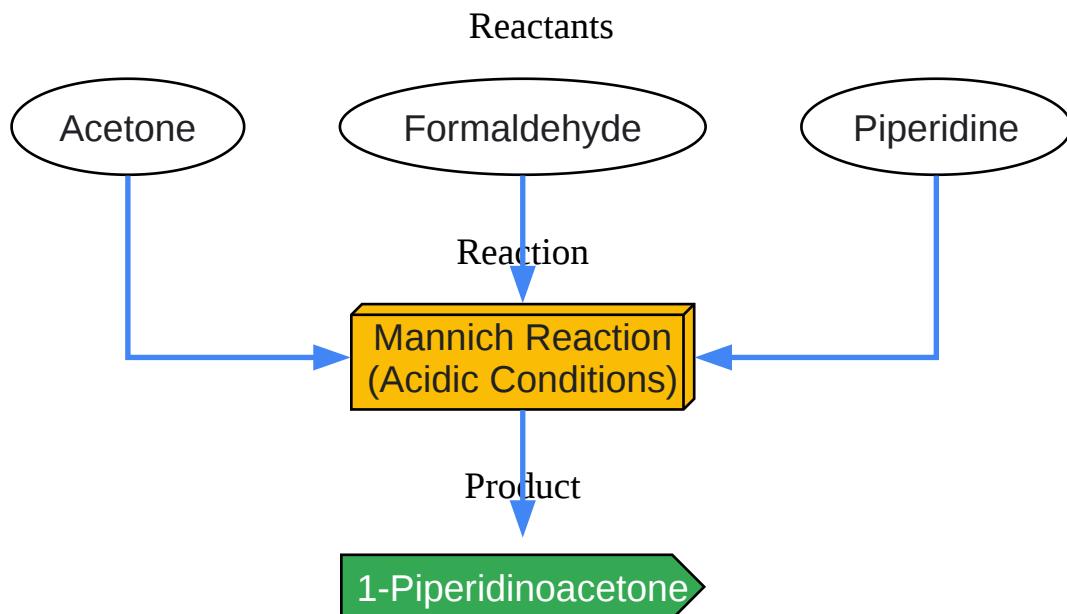
The fundamental physicochemical properties of **1-Piperidinoacetone** are crucial for its handling, formulation, and application in research settings. The computed properties from established chemical databases are summarized in Table 2.

Table 2: Physicochemical Properties of **1-Piperidinoacetone**

Property	Value
Molecular Formula	C ₈ H ₁₅ NO
Molecular Weight	141.21 g/mol
Exact Mass	141.115364102 Da
Appearance	Expected to be an oil
Solubility	Expected to be soluble in organic solvents like chloroform, DMSO, and ethanol

Synthesis and Characterization Synthetic Workflow

A plausible and efficient method for the synthesis of **1-Piperidinoacetone** is the Mannich reaction. This three-component condensation reaction involves an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]



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A schematic overview of the Mannich reaction for the synthesis of **1-Piperidinoacetone**.

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

- Acetone
- Formaldehyde (37% aqueous solution)
- Piperidine
- Hydrochloric acid (concentrated)
- Sodium hydroxide (pellets)
- Diethyl ether

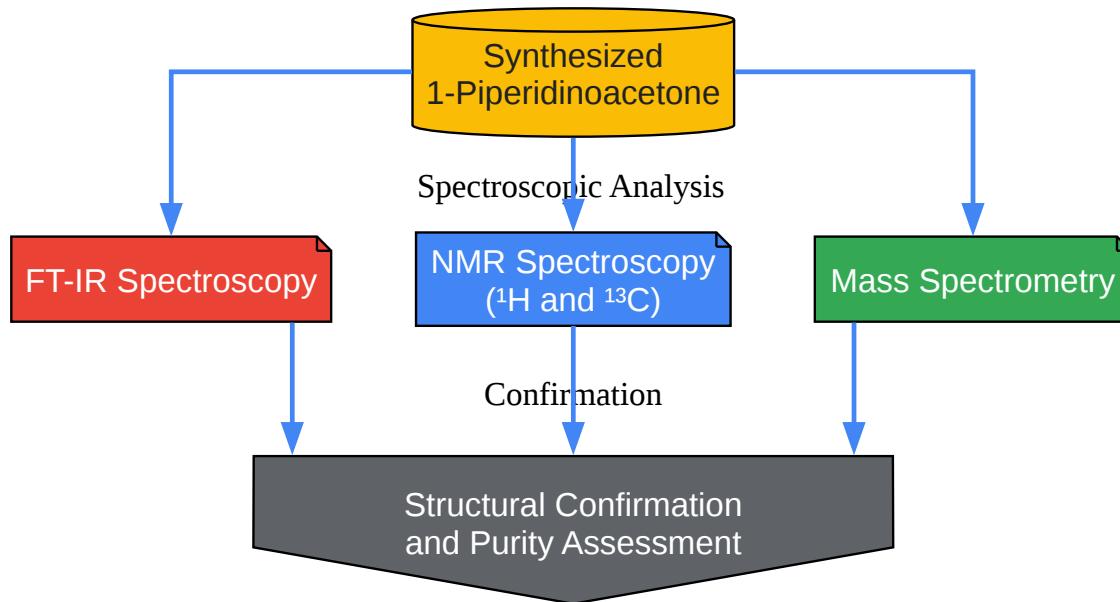
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperidine and an equimolar amount of concentrated hydrochloric acid in a suitable solvent like ethanol.
- To this solution, add a slight excess of formaldehyde solution.
- Slowly add an equimolar amount of acetone to the reaction mixture.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **1-Piperidinoacetone**.
- Purify the product by vacuum distillation or column chromatography on silica gel.

Analytical Workflow for Characterization

The identity and purity of the synthesized **1-Piperidinoacetone** should be confirmed using a suite of analytical techniques.



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Workflow for the analytical characterization of **1-Piperidinoacetone**.

Spectroscopic Data (Hypothetical)

3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Protocol: A thin film of neat **1-Piperidinoacetone** is applied to a NaCl plate and the IR spectrum is recorded from 4000 to 400 cm^{-1} .
- Expected Absorptions:

Table 3: Hypothetical FT-IR Data for **1-Piperidinoacetone**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2935, 2855	C-H (alkane)	Stretching
~1715	C=O (ketone)	Stretching
~1450	C-H (alkane)	Bending
~1150	C-N	Stretching

The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a ketone.[\[5\]](#)

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Approximately 10-20 mg of **1-Piperidinoacetone** is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

Table 4: Hypothetical ¹H NMR Data for **1-Piperidinoacetone** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.45	t, J = 7.2 Hz	4H	-N-(CH ₂) ₂ - (α to N)
~2.15	s	3H	-C(=O)-CH ₃
~3.20	s	2H	-C(=O)-CH ₂ -N-
~1.60	m	4H	-CH ₂ -CH ₂ -CH ₂ - (β to N)
~1.45	m	2H	-CH ₂ -CH ₂ -CH ₂ - (γ to N)

Table 5: Hypothetical ¹³C NMR Data for **1-Piperidinoacetone** (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~208.0	C=O
~65.0	-C(=O)-CH ₂ -N-
~54.5	-N-(CH ₂) ₂ -
~29.0	-C(=O)-CH ₃
~26.0	-CH ₂ -CH ₂ -CH ₂ - (β to N)
~24.0	-CH ₂ -CH ₂ -CH ₂ - (γ to N)

3.4.3. Mass Spectrometry

- Protocol: The sample is introduced into a mass spectrometer via direct infusion or after separation by gas chromatography. Electron ionization (EI) at 70 eV is used.
- Expected Fragmentation:

Table 6: Hypothetical Mass Spectrometry Data for **1-Piperidinoacetone**

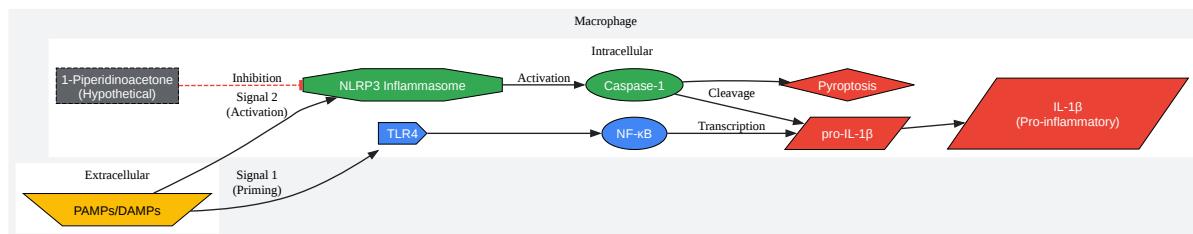
m/z	Interpretation
141	[M] ⁺ (Molecular Ion)
126	[M - CH ₃] ⁺
98	[M - CH ₃ CO] ⁺
84	[Piperidine] ⁺
43	[CH ₃ CO] ⁺

Potential Biological Activity and Signaling Pathway

While specific biological activity for **1-Piperidinoacetone** is not extensively documented, many piperidine-containing compounds exhibit significant pharmacological effects. For instance, derivatives of piperidine have been investigated for their anti-inflammatory, antimicrobial, and

neuroprotective properties. Some piperidine-based compounds have been shown to modulate the activity of inflammatory pathways.

Based on the known activity of a structurally related compound, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which acts as an inhibitor of the NLRP3 inflammasome, a hypothetical signaling pathway for **1-Piperidinoacetone** can be proposed. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1 β . Inhibition of this pathway is a key target for the development of anti-inflammatory therapeutics.



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Hypothetical inhibition of the NLRP3 inflammasome signaling pathway by **1-Piperidinoacetone**.

In this proposed mechanism, Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) would prime the macrophage through Toll-like receptor 4 (TLR4), leading to the upregulation of pro-IL-1 β via the NF- κ B pathway. A second signal would then activate the NLRP3 inflammasome, leading to the activation of caspase-1.

Activated caspase-1 would cleave pro-IL-1 β into its active, pro-inflammatory form (IL-1 β) and induce a form of programmed cell death called pyroptosis. It is hypothesized that **1-Piperidinoacetone** could potentially inhibit the assembly or activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.

Conclusion

1-Piperidinoacetone is a versatile chemical entity with a well-defined structure and a range of synonyms for its identification. This guide has provided a detailed overview of its properties, a plausible synthetic route via the Mannich reaction, and a comprehensive workflow for its analytical characterization. While experimental data on its biological activity is limited, the proposed inhibitory action on the NLRP3 inflammasome pathway, based on structurally related compounds, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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